N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]propanamide, also known as UCM 386, is a synthetic compound that acts as a melatonin receptor ligand. [] It is classified as an antagonist of the membrane MT1 receptor and a partial agonist of the membrane MT2 receptor. [] In scientific research, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]propanamide is primarily used to investigate the role of melatonin receptors in various physiological and pathological processes, particularly in cancer research. []
The primary application of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]propanamide in scientific research is in cancer research, specifically in investigating the role of melatonin receptors in tumor growth and progression. []
One study demonstrated that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]propanamide, when administered alone or in combination with melatonin, effectively decreased tumor cell proliferation and increased apoptosis in a murine model of Colon 38 cancer. [] These findings suggest that targeting MT2 receptors, potentially alongside other melatonin receptor subtypes or pathways, could hold promise for developing novel cancer therapies. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: